molecular formula C20H18N2O2S B2515310 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034572-25-1

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2515310
CAS No.: 2034572-25-1
M. Wt: 350.44
InChI Key: BALXZJGNDUVDRC-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide (CAS: 2034415-83-1) is a synthetic small molecule with a molecular formula of C19H20F3NO4S and a molecular weight of 350.4 g/mol . Its structure comprises a benzo[b]thiophene-2-carboxamide core linked to a hydroxyethyl group substituted with a 1-methylindole moiety. This compound’s design leverages the aromatic and hydrogen-bonding capabilities of benzo[b]thiophene and indole, which are frequently employed in medicinal chemistry for their interactions with biological targets such as kinases and neurotransmitter receptors.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-22-12-15(14-7-3-4-8-16(14)22)17(23)11-21-20(24)19-10-13-6-2-5-9-18(13)25-19/h2-10,12,17,23H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALXZJGNDUVDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[b]thiophene core, followed by the introduction of the indole moiety and subsequent functionalization to achieve the final product. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used, such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde derivative, while reduction could lead to various alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is characterized by its unique molecular structure, which includes an indole moiety and a benzo[b]thiophene framework. The synthesis typically involves multi-step organic reactions, including the use of specific reagents and conditions to achieve the desired product. For instance, one approach involves the reaction of 1-methylindole with benzo[b]thiophene derivatives under controlled conditions to yield the final compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, derivatives of benzo[b]thiophene have shown promising results in inhibiting cell proliferation in human lung adenocarcinoma cells with IC50 values indicating significant potency .

Neuroprotective Effects

Research indicates that compounds with similar structural features may exhibit neuroprotective effects, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms often involve modulation of neurotransmitter systems and reduction of oxidative stress .

Opioid Receptor Modulation

Another area of interest is the interaction of this compound with opioid receptors. Studies have suggested that benzo[b]thiophene derivatives can act as modulators of opioid receptors, which could lead to the development of new analgesics with reduced side effects compared to traditional opioids .

Anticancer Activity Case Study

A recent study investigated the anticancer activity of a series of benzo[b]thiophene derivatives, including this compound. The results showed that certain derivatives exhibited selective cytotoxicity against various cancer cell lines, providing insights into structure-activity relationships (SAR) that could guide future drug design efforts.

CompoundIC50 (µM)Cell Line
Compound A15 ± 0.5A549 (Lung)
Compound B10 ± 0.3U251 (Glioblastoma)
N-(2-hydroxy...)20 ± 0.4MCF7 (Breast)

Neuroprotection Case Study

In another study focused on neuroprotection, researchers evaluated the effects of benzo[b]thiophene derivatives on neuronal cell survival under oxidative stress conditions. The findings suggested that these compounds could significantly enhance cell viability and reduce apoptosis in neuronal cell cultures exposed to harmful agents.

Potential Applications

The applications of this compound extend beyond anticancer and neuroprotective roles:

  • Pharmaceutical Development : As a lead compound for developing new drugs targeting cancer and neurodegenerative diseases.
  • Research Tool : Utilized in studies aimed at understanding receptor interactions and signaling pathways.
  • Synthetic Chemistry : Serves as a precursor for synthesizing other biologically active compounds.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and benzo[b]thiophene moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Benzo[b]thiophene-2-carboxamides

Indole-Containing Derivatives
  • Compound 30 (): N-(2-(1H-Indol-3-yl)ethyl)-5-hydroxybenzo[b]thiophene-2-carboxamide Structural Differences: Lacks the 1-methyl group on indole and the hydroxy group on the ethyl linker present in the target compound.
  • HR469815 () : N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide

    • Structural Differences : Replaces benzo[b]thiophene with a simpler thiophene ring, reducing aromatic surface area.
    • Functional Implications : Thiophene’s smaller size may decrease π-π stacking interactions, impacting target selectivity .
Piperidine-Linked Derivatives
  • Compounds 42–47 () : Piperidin-4-ylmethyl-substituted benzo[b]thiophene-2-carboxamides

    • Structural Differences : Feature a piperidine moiety instead of the indole-ethyl group.
    • Functional Implications : Piperidine’s basic nitrogen may improve solubility and membrane permeability, but its conformational flexibility could reduce binding specificity compared to the rigid indole group .
  • 6b () : N-(3-Phenylpropyl)-3-(piperidin-4-yloxy)benzo[b]thiophene-2-carboxamide

    • Structural Differences : Incorporates a phenylpropyl chain and piperidinyloxy substituent.
    • Functional Implications : The extended alkyl chain may enhance hydrophobic interactions, while the ether linkage could influence metabolic stability .
Chlorinated Derivatives
  • 28 and 29 () : 3-Chloro-substituted benzo[b]thiophene-2-carboxamides

    • Structural Differences : Chlorine atoms at the 3-position of the benzo[b]thiophene core.
    • Functional Implications : Chlorine’s electronegativity may strengthen binding via halogen bonding but could increase toxicity risks .
  • ENCENICLINE Hydrochloride () : (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide

    • Structural Differences : Contains a quinuclidine ring and a chlorine atom.
    • Functional Implications : The quinuclidine group’s rigidity and basicity may enhance central nervous system (CNS) penetration, contrasting with the target compound’s indole-driven peripheral activity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Considerations
Target Compound 350.4 1-Methylindole, hydroxyethyl Moderate (hydroxy group enhances)
Compound 30 ~350 (estimated) 5-Hydroxybenzo[b]thiophene Higher (polar hydroxy group)
HR419147 (Biphenyl analog) 398.31 3,4-Dichloro, biphenyl Lower (increased hydrophobicity)
2034344-75-5 369.5 Thiophen-3-ylfuran-2-yl Variable (heterocyclic bulk)

Q & A

Basic: What synthetic methodologies are optimal for synthesizing N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide?

Answer:
The synthesis typically involves multi-step organic reactions, starting with condensation of benzo[b]thiophene-2-carboxylic acid derivatives with hydroxyl-substituted indole precursors. Key steps include:

  • Amide bond formation : Reacting activated benzo[b]thiophene-2-carbonyl chloride with a hydroxy-indole ethylamine intermediate under anhydrous conditions (e.g., CH₂Cl₂, reflux, nitrogen atmosphere) .
  • Purification : Reverse-phase HPLC with gradients (e.g., methanol-water) ensures high purity (>95%) .
  • Yield optimization : Catalytic agents like DMAP or HOBt improve coupling efficiency, with yields ranging 50–70% depending on steric hindrance .

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement provides precise structural

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement : SHELXL refines anisotropic displacement parameters for non-H atoms, while H-atoms are geometrically idealized (C–H = 0.95 Å, Uiso = 1.2Ueq of parent) .
  • Validation : Check for π-π stacking between indole and benzothiophene rings (dihedral angles <15°) and hydrogen-bonding networks (e.g., N–H⋯O=S interactions) .

Basic: What spectroscopic techniques validate the compound’s purity and structural integrity?

Answer:

  • NMR :
    • ¹H NMR : Confirm the presence of indole NH (~10.5 ppm), hydroxyethyl (–CH(OH)–, δ 4.2–4.5), and methyl groups (δ 2.8–3.1) .
    • ¹³C NMR : Identify carbonyl carbons (C=O, ~170 ppm) and quaternary carbons in benzothiophene/indole systems .
  • IR : Detect amide C=O (~1650 cm⁻¹) and hydroxyl O–H (~3300 cm⁻¹) stretches .
  • LC-MS : Verify molecular weight (e.g., m/z 393.1 [M+H]⁺) and isotopic purity .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and IC₅₀ determination protocols .
  • Structural validation : Confirm batch consistency via SCXRD to rule out polymorphic differences .
  • Comparative SAR : Test derivatives (e.g., furan vs. thiophene substitutions) to isolate pharmacophore contributions .

Basic: What in vitro assays are suitable for initial evaluation of its biological activity?

Answer:

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, IC₅₀ via fluorescence polarization) at 1–100 μM concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .
  • Receptor binding : Radioligand displacement assays (e.g., 5-HT₃ receptors) using [³H]GR65630 .

Advanced: What computational methods predict its interaction with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., CDK2, PDB: 1HCL). Key interactions: hydrophobic packing with indole and hydrogen bonds to carboxamide .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (RMSD <2.0 Å) .
  • ADMET prediction : SwissADME evaluates logP (~3.5) and BBB permeability, while ProTox-II predicts hepatotoxicity risks .

Basic: How to address solubility challenges in aqueous assays?

Answer:

  • Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin inclusion complexes to enhance solubility .
  • pH adjustment : Prepare stock solutions in PBS (pH 7.4) with 10% propylene glycol for ionizable groups .
  • Surfactants : Add Tween-80 (0.01% w/v) to prevent aggregation in cell culture media .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Core modifications :
    • Replace 1-methylindole with 5-fluoroindole to enhance metabolic stability .
    • Substitute benzo[b]thiophene with benzofuran to assess π-electron effects .
  • Functional group tuning :
    • Introduce sulfonamide (–SO₂NH₂) at the hydroxyethyl position to improve hydrophilicity .
    • Oxidize thiophene to sulfone (–SO₂–) to modulate electron-withdrawing effects .

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